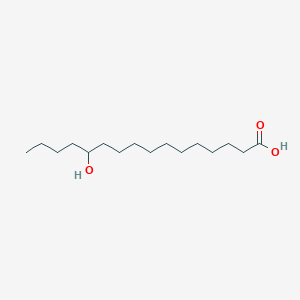

12-Hydroxyhexadecanoic acid

CAS No.: 83646-62-2

Cat. No.: VC13359707

Molecular Formula: C16H32O3

Molecular Weight: 272.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83646-62-2 |

|---|---|

| Molecular Formula | C16H32O3 |

| Molecular Weight | 272.42 g/mol |

| IUPAC Name | 12-hydroxyhexadecanoic acid |

| Standard InChI | InChI=1S/C16H32O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |

| Standard InChI Key | VXLJMBUCOXFMGJ-UHFFFAOYSA-N |

| SMILES | CCCCC(CCCCCCCCCCC(=O)O)O |

| Canonical SMILES | CCCCC(CCCCCCCCCCC(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

12-Hydroxyoctadecanoic acid is a monocarboxylic acid with the molecular formula and a molecular weight of 300.48 g/mol . The hydroxyl group at the 12th carbon of its stearic acid backbone confers amphiphilic behavior, enabling surfactant and gelling functionalities. Its crystalline structure and high melting point (74–76°C) distinguish it from non-hydroxylated fatty acids .

Table 1: Physicochemical Properties of 12-HSA

| Property | Value | Source |

|---|---|---|

| Melting Point | 74–76°C | |

| Boiling Point | 180°C | |

| Density | 1.0238 g/cm³ | |

| Solubility | Chloroform, Ethyl Acetate, Methanol | |

| LogP | 5.7 | |

| Refractive Index | 1.4200 |

Synthesis and Industrial Production

Synthetic Pathways

12-HSA is synthesized via oxidation of 2-hexylcyclododecanone using peracetic and permaleic acids in methylene chloride, followed by alkaline hydrolysis of the intermediate lactone . Radical-chain mechanisms initiated by organic peroxides enable large-scale production of acylcyclododecanone precursors, ensuring cost-effective manufacturing .

Quality Control Metrics

Commercial 12-HSA meets stringent purity standards (≥99%), with key specifications including:

Functional Applications

Lubricants and Greases

12-HSA serves as a primary thickener in lithium, barium, and calcium greases, enhancing water resistance and thermal stability up to 180°C . Its ability to form stable gels in mineral oils enables use in automotive and industrial machinery under extreme conditions.

Cosmetics and Personal Care

In antiperspirants, lipsticks, and creams, 12-HSA acts as a structurant for liquid paraffin, providing non-greasy textures and controlled viscosity . Esters of 12-HSA improve spreadability in anhydrous formulations, with use concentrations up to 10% in occlusive products .

Polymers and Coatings

Reaction with acrylic esters yields thermosetting polymers for automotive coatings, combining hardness (≥3H pencil hardness) and chemical resistance . In polyolefin processing, 12-HSA reduces melt viscosity by 30–40%, enhancing extrusion efficiency .

| Endpoint | Result | Source |

|---|---|---|

| LD₅₀ (oral, rat) | >5,000 mg/kg | |

| Skin Irritation | Mild under occlusion | |

| Mutagenicity (Ames) | Negative | |

| Carcinogenicity | Local sarcomas at injection sites |

Regulatory Status and Compliance

12-HSA is approved for use in food-contact materials (FDA 21 CFR 178.3570) and complies with EPA regulations (EPA Substance Registry: 106-14-9) . The Cosmetic Ingredient Review (CIR) panel classifies it as safe for topical use at ≤10% concentration, pending avoidance of occlusive application on compromised skin .

Emerging Applications and Research

Biomedical Innovations

Preliminary studies explore 12-HSA derivatives for drug delivery matrices, leveraging pH-dependent solubility () to target intestinal absorption .

Sustainable Alternatives

Bio-based production via microbial fermentation of oleic acid is under development, aiming to reduce reliance on petrochemical feedstocks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume